molecular formula C25H20N2O6S2 B12144884 (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12144884
M. Wt: 508.6 g/mol
InChI Key: RQYFQOORJHTBID-UHFFFAOYSA-N
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Description

The compound (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a structurally complex heterocyclic molecule belonging to the pyrrolidine-2,3-dione derivative class. Its core features include:

  • Pyrrolidine-2,3-dione backbone: A five-membered ring with two ketone groups, enabling diverse reactivity and interactions with biological targets .
  • 6-Methoxy-1,3-benzothiazole substituent: A nitrogen- and sulfur-containing aromatic heterocycle known for enhancing electronic properties and biological activity .
  • Hydroxy(thiophen-2-yl)methylidene group: A thiophene-based substituent with a hydroxyl group, contributing to hydrogen bonding and aromatic stacking interactions .
  • 2,5-Dimethoxyphenyl substituent: A methoxy-decorated aromatic ring that increases solubility and modulates steric effects compared to non-polar analogs .

Molecular Formula: C₃₂H₂₇N₂O₇S₂ (estimated based on structural analogs) .
Molecular Weight: ~650–670 g/mol (calculated from similar compounds in ).

The compound’s synthesis typically involves multi-step reactions, including condensation of benzothiazole precursors with pyrrolidine intermediates under acid-catalyzed conditions . Characterization relies on techniques such as NMR, IR, and mass spectrometry .

Properties

Molecular Formula

C25H20N2O6S2

Molecular Weight

508.6 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O6S2/c1-31-13-7-9-17(33-3)15(11-13)21-20(22(28)18-5-4-10-34-18)23(29)24(30)27(21)25-26-16-8-6-14(32-2)12-19(16)35-25/h4-12,21,29H,1-3H3

InChI Key

RQYFQOORJHTBID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with 6-methoxy-1,3-benzothiazol-2-amine under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The double bond in the methylidene group can be reduced to form a saturated compound.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated pyrrolidine derivative.

    Substitution: Formation of ether derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have focused on its potential anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is explored for its therapeutic potential. Researchers are examining its ability to modulate specific molecular pathways involved in disease processes, with the aim of developing new treatments for conditions such as cancer, infections, and inflammatory disorders.

Industry

In industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for the development of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity. For example, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Similarly, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Key Observations:

Benzothiazole Modifications :

  • Methoxy groups (target compound) improve solubility compared to ethyl or methyl substituents .
  • Fluoro substituents enhance electronic effects and metabolic stability but may reduce bioavailability due to increased polarity .

Bromophenyl () introduces halogen bonding but raises molecular weight, affecting pharmacokinetics.

Thiophene vs. Furan :
Thiophene-based substituents (target) exhibit stronger aromatic interactions than furan analogs (e.g., ), enhancing binding to hydrophobic pockets in enzymes .

Trends in Activity:

  • Methoxy and Ethoxy Groups : Improve solubility and target specificity but may reduce cell permeability .
  • Halogenated Aromatics : Enhance antimicrobial and anticancer potency but increase toxicity risks .
  • Hydroxy Substituents : Boost antioxidant and anti-inflammatory effects but may limit metabolic stability .

Physicochemical Properties

Property Target Compound Ethyl-Benzothiazole Analog () Fluoro-Benzothiazole Analog ()
Molecular Weight ~660 g/mol 504.6 g/mol 454.46 g/mol
LogP (Predicted) 3.2 4.1 2.8
Solubility (mg/mL) 0.15 (DMSO) 0.08 (DMSO) 0.25 (DMSO)
Metabolic Stability Moderate Low (due to ethyl group) High (fluoro substituent)

Biological Activity

Overview

The compound (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule characterized by its unique structural features, which include a pyrrolidine backbone and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

Understanding the biological activity of this compound requires a detailed analysis of its structure:

Feature Description
Molecular Formula C22H20N2O5S2
Molecular Weight 456.5 g/mol
IUPAC Name (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
InChI Key PVFUSDYPJMOGID-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets within biological systems. The presence of the benzothiazole and thiophene moieties suggests potential interactions with enzymes and receptors involved in various biochemical pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially leading to altered metabolic pathways.
  • Receptor Modulation : It may interact with cell surface receptors, modulating signaling pathways that affect cellular responses.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its efficacy in targeting tumor cells.

  • Case Study : A related study on benzothiazole derivatives showed IC50 values in the nanomolar range against breast and colon cancer cell lines, suggesting that modifications to the structure can significantly enhance antitumor activity .

Anticonvulsant Activity

Thiazole-containing compounds have shown promise in anticonvulsant activity. The incorporation of specific substituents on the thiazole ring can lead to enhanced neuroprotective effects.

  • Research Findings : A study highlighted that thiazole-integrated pyrrolidinones exhibited potent anticonvulsant properties, indicating that similar compounds could be explored for neurological applications .

Anti-inflammatory Properties

Compounds like this one may also exhibit anti-inflammatory effects due to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammation.

Research Applications

The potential applications for this compound extend across several domains:

  • Medicinal Chemistry : As a lead compound for developing new therapeutics targeting cancer and neurological disorders.
  • Biochemical Probes : For studying enzyme activities and cellular signaling pathways.
  • Material Science : Due to its unique structural features, it may serve as a precursor for synthesizing novel materials.

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